4-(Ethoxycarbonyl)-4-propylhept-6-enoate
Description
4-(Ethoxycarbonyl)-4-propylhept-6-enoate is a branched ester derivative characterized by an ethoxycarbonyl group (-OCO₂Et) at the 4-position, a propyl substituent, and a hept-6-enoate backbone. This compound combines structural features of unsaturated esters and alkyl chains, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
143050-62-8 |
|---|---|
Molecular Formula |
C13H21O4- |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
4-ethoxycarbonyl-4-propylhept-6-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-8-13(9-5-2,10-7-11(14)15)12(16)17-6-3/h4H,1,5-10H2,2-3H3,(H,14,15)/p-1 |
InChI Key |
HZEOQBGGFPLLDM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(CCC(=O)[O-])(CC=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-4-propylhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethoxycarbonyl)-4-propylhept-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-4-propylhept-6-enoate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The hydrolysis reaction is catalyzed by the enzyme, which lowers the activation energy and increases the reaction rate.
Comparison with Similar Compounds
Table 1: Functional Group Impact on DNA Binding and Bioactivity
| Compound | Substituent | DNA-Binding Capacity (Relative) | Antimicrobial Activity |
|---|---|---|---|
| AV-153 Na | Ethoxycarbonyl | 1.0 (Reference) | High |
| J-4-96 | Propoxycarbonyl | 0.03 | Low |
| 4-(Ethoxycarbonyl)-4-propylhept-6-enoate* | Ethoxycarbonyl + propyl | Inferred intermediate | Not reported |
Note: Hypothetical classification based on substituent analogies .
Spectroscopic and Physical Properties
Ethoxycarbonyl-containing compounds exhibit distinct NMR and mass spectral profiles:
- 4-[(Ethoxycarbonyl)oxy]magnolol (5): Shows HREIMS m/z 356.1862 [M + NH₄]⁺, with characteristic ¹H NMR shifts for ethoxy protons (δ 1.2–1.4 ppm) and carbonyl carbons (δ 165–170 ppm) .
- 4-(Ethoxycarbonyl)-4-propylhept-6-enoate: Expected to display similar ethoxycarbonyl NMR signals but with additional complexity from the propyl chain and unsaturated ester backbone. The molar mass would likely exceed 250 g/mol, comparable to magnolol derivatives .
Key Research Findings and Implications
DNA-Binding Specificity: Ethoxycarbonyl groups enable strong interactions with DNA via intercalation or minor groove binding, a property diminished in propoxycarbonyl analogs .
Antimicrobial Potential: Structural parallels suggest 4-(Ethoxycarbonyl)-4-propylhept-6-enoate could exhibit antimicrobial activity, though experimental validation is needed.
Synthetic Utility : The compound’s unsaturated ester backbone positions it as a candidate for cycloaddition or cross-coupling reactions, akin to other ethoxycarbonyl derivatives .
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